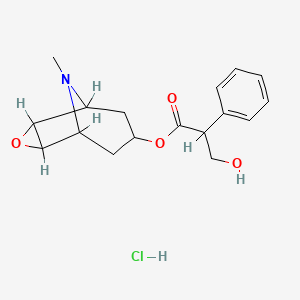

(-)-Scopolamine hydrochloride

Description

The exact mass of the compound 9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride is 339.1237359 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPXJGYSEPEXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-16-3 | |

| Record name | Hyoscine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of Tropane Alkaloids in Solanaceae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites predominantly found in the Solanaceae family. These compounds, which include the pharmaceutically significant hyoscyamine (B1674123) and scopolamine (B1681570), are renowned for their anticholinergic properties and have been a subject of intense research due to their medicinal applications. This document details the core biosynthetic pathway, the kinetics of key enzymes, established experimental protocols for their study, and the distribution of these valuable alkaloids within various plant species.

The Core Biosynthetic Pathway

The journey to tropane alkaloids begins with the amino acid L-ornithine, which is converted to putrescine. This serves as the primary precursor for the formation of the characteristic bicyclic tropane ring. The pathway involves a series of enzymatic reactions, primarily occurring in the roots of Solanaceae plants, from where the synthesized alkaloids are transported to aerial parts of the plant.

The initial committed step is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT). The product, N-methylputrescine, is then oxidatively deaminated to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation is a crucial intermediate that feeds into the formation of tropinone (B130398), the first metabolite containing the core tropane structure. Tropinone represents a critical branch point in the pathway. Its fate is determined by two stereospecific reductases: tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine. In contrast, TR-II converts tropinone to pseudotropine, which leads to the synthesis of calystegines.

Tropine then undergoes esterification with tropic acid, which is derived from the amino acid phenylalanine, to form littorine. Littorine is subsequently rearranged to hyoscyamine. The final and often rate-limiting step in the biosynthesis of scopolamine is the conversion of hyoscyamine, a reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). This enzyme first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the tropane alkaloid biosynthetic pathway is largely governed by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductases (TR-I and TR-II), and hyoscyamine 6β-hydroxylase (H6H) are considered to be critical regulatory points. The following table summarizes the available kinetic data for these enzymes from various Solanaceae species.

| Enzyme | Species | Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |

| PMT | Datura stramonium | Putrescine | 36 | 1.8 | [1] |

| Hyoscyamus niger | Putrescine | 130 | 1.1 | [1] | |

| TR-I | Datura stramonium | Tropinone | 4180 | 81200 | [1] |

| Hyoscyamus niger | Tropinone | 350 | - | [2] | |

| TR-II | Datura stramonium | Tropinone | 250 | - | [2] |

| Hyoscyamus niger | Tropinone | 45 | - | [2] | |

| H6H | Brugmansia sanguinea | Hyoscyamine | ~60 | - | [3] |

| Hyoscyamus niger | Hyoscyamine | 30 | 5.3 | [4] |

Distribution of Major Tropane Alkaloids in Solanaceae

The concentration of hyoscyamine and scopolamine varies significantly among different species of the Solanaceae family, as well as in different tissues of the same plant. The following table provides a comparative summary of the alkaloid content in three well-studied species.

| Species | Plant Part | Hyoscyamine Content (mg/g DW) | Scopolamine Content (mg/g DW) | Reference |

| Atropa belladonna | Roots | up to 13 | up to 0.7 | [5][6] |

| Leaves | up to 12 | up to 0.6 | [5][6] | |

| Stems | up to 6.5 | - | [5][6] | |

| Flowers | up to 6 | - | [5][6] | |

| Ripe Berries | up to 7 | - | [5][6] | |

| Seeds | up to 4 | - | [5][6] | |

| Datura stramonium | Young Leaves | Predominant | Lower than Hyoscyamine | [7] |

| Young Stems | Predominant | Lower than Hyoscyamine | [7] | |

| Hyoscyamus niger | Roots | - | Major alkaloid | [8] |

| Leaves | - | Major alkaloid | [8] | |

| Hairy Roots | 1.6 | 5.3 | [9] |

Experimental Protocols

Extraction and Quantification of Tropane Alkaloids by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of hyoscyamine and scopolamine from plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine, homogeneous powder.

-

-

Extraction:

-

Weigh approximately 50-100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol with 0.1% formic acid).

-

Vortex vigorously for 1 minute and then sonicate for 20 minutes.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

-

-

Analysis:

-

Carefully transfer the supernatant to a new tube.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into an HPLC-MS/MS system.

-

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for hyoscyamine and scopolamine.

-

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of hyoscyamine and scopolamine.

-

Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol provides a framework for analyzing the expression levels of key biosynthetic genes.

Methodology:

-

RNA Extraction:

-

Extract total RNA from frozen, powdered plant tissue using a suitable kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

RNA Quality and Quantity:

-

Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

-

Assess RNA integrity by running an aliquot on an agarose (B213101) gel.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target biosynthetic genes (e.g., PMT, TR-I, H6H) and at least one validated reference gene (e.g., Actin, EF-1α, PGK).

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

-

Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to a control sample.[10]

-

Validated qPCR Primers for Reference Genes in Atropa belladonna

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| PGK | GCTCTCAAGGCTGGACAAGG | CCACCAGTTGACACTGAGCCTT | [11] |

| ACT | GCTGGTGATGATGCCCAAC | GATACCACCGCTTGGACTCAT | [11] |

| EF-1α | GAGATGCACCACGAGGACTTC | CCAACACCAAGAGGGAACCA | [11] |

This guide serves as a foundational resource for professionals engaged in the study and application of tropane alkaloids from Solanaceae. The provided data and protocols are intended to facilitate further research and development in this important area of natural product chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of Datura stramonium L. as a potential medicinal tree: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atropa bella-donna - Wikipedia [en.wikipedia.org]

- 6. gbif.org [gbif.org]

- 7. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sid.ir [sid.ir]

- 9. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmp.ir [jmp.ir]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of (-)-Scopolamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Scopolamine, also known as hyoscine, is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family.[1] It functions as a competitive and nonselective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] This technical guide provides an in-depth overview of the pharmacological profile of its hydrochloride salt, (-)-Scopolamine hydrochloride. The information presented herein is intended to support research, scientific discovery, and drug development efforts by providing a comprehensive summary of its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors in the central nervous system (CNS) and the periphery.[2] This antagonism at M1-M5 receptor subtypes disrupts cholinergic neurotransmission, leading to a range of physiological responses.[3] While considered non-selective, its relative affinity for the different muscarinic receptor subtypes contributes to its diverse clinical applications and side-effect profile.[4]

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by acetylcholine. The five subtypes (M1-M5) are coupled to different G-proteins, leading to distinct downstream signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The antagonistic action of scopolamine (B1681570) at these receptors blocks these signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and pharmacokinetic parameters of (-)-Scopolamine.

Table 1: Receptor Binding Affinities of (-)-Scopolamine

| Receptor Subtype | Ki (nM) |

| Muscarinic M1 | 0.83[4] |

| Muscarinic M2 | 5.3[4] |

| Muscarinic M3 | 0.34[4] |

| Muscarinic M4 | 0.38[4] |

| Muscarinic M5 | 0.34[4] |

| Serotonin 5-HT3 | 6760[5] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of (-)-Scopolamine

| Parameter | Value | Route of Administration |

| Bioavailability | ~4.5% | Oral |

| ~82% | Intranasal | |

| 100% | Intravenous/Intramuscular | |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | Oral |

| ~20 minutes | Intramuscular | |

| 8 hours | Transdermal | |

| Elimination Half-life (t1/2) | ~9.5 hours | - |

| Metabolism | Primarily hepatic (CYP3A4) | - |

| Excretion | Primarily renal | - |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS) with a specific activity of 70-90 Ci/mmol.

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (B194438) (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation in assay buffer.

-

Non-specific Binding: Radioligand, atropine, and membrane preparation.

-

Competition: Radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Pharmacokinetic Analysis using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of scopolamine in plasma.[7][8]

References

- 1. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]

Scopolamine's Mechanism of Action on the Cholinergic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570), a tropane (B1204802) alkaloid naturally found in plants of the nightshade family, is a potent and non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its ability to modulate cholinergic neurotransmission has led to its use as both a therapeutic agent and a research tool to induce cognitive deficits in preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms underlying scopolamine's action on the cholinergic system. It details its binding characteristics to the five muscarinic receptor subtypes (M1-M5), the subsequent impact on intracellular signaling cascades, and its effects on acetylcholine release. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols and quantitative data to facilitate a deeper understanding and further investigation into the pharmacology of scopolamine.

Introduction

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in regulating a vast array of physiological processes in both the central and peripheral nervous systems. These functions are mediated by two main classes of receptors: nicotinic and muscarinic acetylcholine receptors. Scopolamine's pharmacological effects are primarily attributed to its interaction with the muscarinic subfamily of these receptors.[1] By competitively blocking the binding of ACh to these G-protein coupled receptors, scopolamine disrupts normal cholinergic signaling, leading to a range of effects from antiemetic and antispasmodic actions to cognitive impairments such as amnesia.[2][3] Its capacity to reliably induce temporary cognitive deficits has made it an invaluable tool in neuroscience research, particularly in the development of therapeutic agents for conditions characterized by cholinergic dysfunction, such as Alzheimer's disease.[4]

Molecular Mechanism of Action

Scopolamine exerts its effects by acting as a surmountable, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] This non-selective antagonism means that scopolamine does not preferentially bind to one receptor subtype over another, although its binding affinity for each can vary.

Receptor Binding Profile

The affinity of scopolamine for each muscarinic receptor subtype is a critical determinant of its pharmacological profile. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. The lower the Ki value, the higher the binding affinity.

| Receptor Subtype | Scopolamine pKi (inhibition constant) | Scopolamine Ki (nM) | Reference Cell Line/Tissue | Radioligand |

| Human M1 | 9.1 | 0.79 | CHO-K1 cells | [3H]N-methylscopolamine |

| Human M2 | 9.3 | 0.50 | CHO-K1 cells | [3H]N-methylscopolamine |

| Human M3 | 9.2 | 0.63 | CHO-K1 cells | [3H]N-methylscopolamine |

| Human M4 | 9.0 | 1.00 | CHO-K1 cells | [3H]N-methylscopolamine |

| Human M5 | 8.8 | 1.58 | CHO-K1 cells | [3H]N-methylscopolamine |

This table presents a compilation of representative binding affinity data. Absolute values may vary between studies depending on the experimental conditions.

Downstream Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate intracellular signaling cascades. The five subtypes are broadly categorized into two families based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). By blocking these receptors, scopolamine prevents this cascade of events.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). Furthermore, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Scopolamine's antagonism of M2 and M4 receptors prevents this inhibitory signaling.

Caption: Scopolamine's antagonism of muscarinic receptor signaling pathways.

Effect on Acetylcholine Release

Paradoxically, systemic administration of scopolamine leads to an increase in the extracellular concentration of acetylcholine in various brain regions, including the hippocampus and striatum.[5][6] This effect is primarily mediated by the blockade of presynaptic M2 autoreceptors. These receptors are located on cholinergic nerve terminals and function as a negative feedback mechanism; when activated by acetylcholine in the synaptic cleft, they inhibit further acetylcholine release. By antagonizing these autoreceptors, scopolamine disinhibits the cholinergic neuron, resulting in an enhanced release of acetylcholine.[5]

| Brain Region | Scopolamine-Induced Increase in ACh Release (Approximate) | Reference |

| Rat Neostriatum | ~185% increase over baseline | [7] |

| Rat Nucleus Accumbens | ~250% increase over baseline | [7] |

| Rat Hippocampus | 10- to 20-fold increase over baseline | [6][8] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of scopolamine for a specific muscarinic receptor subtype.

Objective: To determine the inhibition constant (Ki) of scopolamine for a human muscarinic receptor subtype expressed in a cell line.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

-

Non-labeled Ligand: Scopolamine hydrochloride.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the muscarinic receptor subtype of interest to confluency.

-

Harvest the cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically near its Kd value), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine), the fixed concentration of radioligand, and the membrane preparation.

-

Competition Binding: Add serial dilutions of scopolamine, the fixed concentration of radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the scopolamine concentration.

-

Determine the IC50 value (the concentration of scopolamine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay to determine scopolamine's Ki.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol provides a general framework for measuring scopolamine-induced changes in extracellular acetylcholine levels in the brain of a freely moving animal.

Objective: To quantify the effect of systemic scopolamine administration on acetylcholine release in a specific brain region (e.g., hippocampus).

Materials:

-

Animal Model: Rat or mouse.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF): Containing a cholinesterase inhibitor (e.g., neostigmine (B1678181) or physostigmine) to prevent acetylcholine degradation.

-

Scopolamine solution for injection.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal and place it in a stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Allow for a stabilization period to achieve a stable baseline of acetylcholine levels.

-

Collect dialysate samples at regular intervals (e.g., every 15-20 minutes) using a refrigerated fraction collector.

-

-

Drug Administration:

-

After collecting baseline samples, administer scopolamine (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect.

-

-

Acetylcholine Analysis:

-

Analyze the collected dialysate samples for acetylcholine content using an HPLC system with an enzymatic reactor and electrochemical detection.

-

-

Data Analysis:

-

Quantify the acetylcholine concentration in each sample.

-

Express the post-injection acetylcholine levels as a percentage of the average baseline levels.

-

Perform statistical analysis to determine the significance of the scopolamine-induced changes in acetylcholine release.

-

Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine.

Measurement of Second Messengers (cAMP and IP3)

Objective: To determine the effect of scopolamine on agonist-induced changes in intracellular cAMP and IP3 levels.

cAMP Assay (e.g., HTRF or ELISA-based):

-

Culture cells expressing M2 or M4 receptors.

-

Pre-incubate the cells with scopolamine at various concentrations.

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA).

-

The antagonistic effect of scopolamine will be observed as a reduction in the agonist-induced decrease in cAMP levels.

IP1 Assay (as a surrogate for IP3):

-

Culture cells expressing M1, M3, or M5 receptors.

-

Pre-incubate the cells with scopolamine at various concentrations.

-

Stimulate the cells with a muscarinic agonist in the presence of LiCl (which inhibits the degradation of IP1, a stable downstream metabolite of IP3).

-

Lyse the cells and measure the intracellular IP1 concentration using a commercially available HTRF assay kit.[9]

-

Scopolamine's antagonism will be reflected in a dose-dependent inhibition of the agonist-induced accumulation of IP1.[9]

Conclusion

Scopolamine's mechanism of action on the cholinergic system is characterized by its non-selective, competitive antagonism of all five muscarinic acetylcholine receptor subtypes. This leads to the blockade of both Gq/11- and Gi/o-coupled signaling pathways, thereby altering a wide range of cellular functions. Furthermore, by antagonizing presynaptic M2 autoreceptors, scopolamine induces a significant increase in acetylcholine release in several brain regions. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for both fundamental neuroscience research and the development of novel therapeutics targeting the cholinergic system. The continued application of these techniques will undoubtedly further elucidate the intricate role of muscarinic receptors in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Attenuation in rats of impairments of memory by scopolamine, a muscarinic receptor antagonist, by mecamylamine, a nicotinic receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different effects of scopolamine on extracellular acetylcholine levels in neostriatum and nucleus accumbens measured in vivo: possible interaction with aversive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raised glucose levels enhance scopolamine-induced acetylcholine overflow from the hippocampus: an in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

Scopolamine's Antagonism of Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570), a tropane (B1204802) alkaloid, is a classical non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its high affinity for all five receptor subtypes (M1-M5) makes it a valuable pharmacological tool for studying the cholinergic system and a compound of clinical relevance.[3] This technical guide provides an in-depth overview of the interaction between scopolamine and mAChRs, focusing on its binding affinity, effects on downstream signaling pathways, and detailed experimental protocols for its characterization. Quantitative binding data is presented in a structured format to facilitate comparison, and key cellular and experimental processes are visualized using Graphviz diagrams.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial for mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] They are involved in a wide array of physiological functions, including learning, memory, smooth muscle contraction, and glandular secretion.[4] The five mAChR subtypes are broadly categorized into two families based on their primary G protein coupling:

-

M1-like receptors (M1, M3, M5): These receptors primarily couple to Gq/11 proteins.[3] Their activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

-

M2-like receptors (M2, M4): These receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[5]

Scopolamine's Interaction with Muscarinic Receptors

Scopolamine acts as a competitive antagonist at all five muscarinic receptor subtypes, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking the endogenous signaling. Its non-selectivity and high affinity have made it a standard pharmacological agent for inducing cognitive deficits in preclinical research, often serving as a model for dementia and age-related cognitive decline.[1]

Quantitative Binding Affinity Data

The binding affinity of scopolamine for each human muscarinic receptor subtype is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the Ki values for scopolamine at each of the five human muscarinic receptor subtypes.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Scopolamine | 0.83[5] | 5.3[5] | 0.34[5] | 0.38[5] | 0.34[5] |

Note: These values are compiled from a single source using scopolamine as a proxy for scopine, a closely related compound, to ensure comparability. Experimental conditions may vary between different studies.

Signaling Pathways Modulated by Scopolamine

By blocking mAChRs, scopolamine inhibits their downstream signaling cascades.

M1, M3, and M5 Receptor Signaling Pathway

The antagonism of M1, M3, and M5 receptors by scopolamine prevents the Gq/11-mediated increase in intracellular calcium.

M2 and M4 Receptor Signaling Pathway

Scopolamine's antagonism of M2 and M4 receptors prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining basal cAMP levels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of scopolamine with muscarinic receptors.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of scopolamine for each mAChR subtype.

Objective: To determine the inhibition constant (Ki) of scopolamine by measuring its ability to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

Materials:

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[4]

-

Unlabeled Ligand: Scopolamine hydrochloride.

-

Non-specific Binding Control: Atropine (1 µM).[4]

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus (cell harvester).

-

Liquid scintillation counter.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Culture cells expressing the desired mAChR subtype and harvest them. Prepare a crude membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-NMS (at a concentration near its Kd), and 100 µL of cell membranes.

-

Non-specific Binding (NSB): 50 µL of 1 µM atropine, 50 µL of [3H]-NMS, and 100 µL of cell membranes.

-

Competition: 50 µL of scopolamine dilution (at various concentrations), 50 µL of [3H]-NMS, and 100 µL of cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the scopolamine concentration.

-

Determine the IC50 value (the concentration of scopolamine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

-

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand binding and functional characterization of muscarinic acetylcholine receptors on the TE671/RD human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. criver.com [criver.com]

- 6. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Central vs. Peripheral Effects of Scopolamine (B1681570) Hydrochloride

Abstract

Scopolamine hydrochloride is a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its ability to cross the blood-brain barrier allows it to exert a wide range of effects on both the central nervous system (CNS) and the peripheral nervous system (PNS). This dual activity makes scopolamine a valuable tool in neuroscience research for modeling cognitive dysfunction and a therapeutic agent for conditions like motion sickness and postoperative nausea and vomiting (PONV). However, its clinical utility is often limited by a narrow therapeutic window and a range of dose-dependent side effects. Understanding the distinction between its central and peripheral actions is critical for optimizing its therapeutic applications and for the development of new cholinergic drugs with improved selectivity. This technical guide provides a comprehensive overview of the differential effects of scopolamine, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Mechanism of Action: A Tale of Two Systems

Scopolamine exerts its effects by competitively blocking the action of the neurotransmitter acetylcholine (ACh) at muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are found throughout the body and are classified into five subtypes (M1-M5), each with a distinct tissue distribution and signaling function. Scopolamine's lack of selectivity for these subtypes is the primary reason for its broad spectrum of central and peripheral effects.[2][3]

-

Central Nervous System (CNS): The CNS effects are predominantly mediated by the antagonism of M1 receptors, which are highly expressed in the cerebral cortex and hippocampus—areas crucial for cognitive processes.[1][4] Blockade of these receptors disrupts cholinergic neurotransmission, leading to impairments in memory, learning, and attention.[4][5] This mechanism is the basis for its extensive use in research to create a pharmacological model of dementia and Alzheimer's disease.[5][6] Its antiemetic properties are attributed to the blockade of muscarinic receptors in the vestibular system and the vomiting center in the brainstem.[1][7]

-

Peripheral Nervous System (PNS): In the periphery, scopolamine primarily antagonizes M2 receptors in the heart and M3 receptors in exocrine glands and smooth muscle.[1][4] This action inhibits the parasympathetic nervous system, resulting in a classic profile of anticholinergic side effects.[8][9]

Quantitative Data Presentation

The pharmacokinetics (PK) and pharmacodynamics (PD) of scopolamine are highly dependent on the route of administration, which influences the balance between its central and peripheral effects.

Table 1: Pharmacokinetic Parameters of Scopolamine Hydrochloride

| Route of Administration | Bioavailability | Tmax (Time to Peak Concentration) | Cmax (Peak Plasma Concentration) | Elimination Half-Life | Reference(s) |

| Oral (p.o.) | 20-40% | ~0.5 - 1 hour | 164 pg/mL (for 0.6 mg dose) | ~5 hours | [4][9][10] |

| Intravenous (i.v.) | 100% | 10 - 30 minutes | 3.27 - 18.81 ng/mL (for 0.4-0.8 mg doses) | ~3.7 hours | [7] |

| Intramuscular (i.m.) | N/A | ~20 minutes (onset of effects) | N/A | Up to 8 hours (duration) | [4] |

| Transdermal Patch | N/A | ~8 hours | ~100 pg/mL (range 11-240 pg/mL) | N/A (steady state for 72h) | [9] |

| Intranasal (i.n.) | ~83% | ~0.4 hours | 1680 pg/mL | N/A | [10] |

Note: Bioavailability for oral administration is low due to significant first-pass metabolism.[9] N/A indicates data not available in the provided search results.

Table 2: Dose-Dependent Central Effects of Scopolamine (Human Studies)

| Dose & Route | Cognitive Task | Key Finding(s) | Reference(s) |

| 0.15 - 1.2 mg (Oral) | Continuous Attention, Memory Storage | Linear dose-related decrements in performance. | [11] |

| 0.3 & 0.6 mg (s.c.) | Free Recall, Recognition | Significant impairment in immediate and delayed recall. Greater effect on memory than attention. | [12] |

| 0.50 & 0.75 mg (i.m.) | Neuropsychological Testing | Significant impairment in test responses. | [13] |

| 0.5 mg (i.v.) | Memory, Learning, Attention | Frequently used dose to induce cognitive deficits in research. | [2][14] |

| High-dose vs. Low-dose | Recognition Memory Accuracy | High-dose scopolamine significantly impaired accuracy, while low-dose had no effect. | [15] |

Table 3: Quantitative Peripheral Effects of Scopolamine

| Effect | Dose & Route | Quantitative Change | Reference(s) |

| Heart Rate | Transdermal Patch | Increase in heart rate variability by 26-35% above baseline. | [16] |

| Heart Rate | Oral (0.15 - 1.2 mg) | Significant reduction in resting heart rate across all doses. | [11] |

| Salivary Flow | Transdermal Patch | Significant decrease in whole saliva flow rate. | [17] |

| Salivary Flow | Oral | Reduction of non-stimulated salivation by up to 81% within 60 minutes. | [18] |

| Salivary Composition | Transdermal Patch | Significant increase in magnesium concentration; significant decrease in sodium, potassium, and calcium secretion rates. | [17] |

Table 4: Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships

A key finding in scopolamine research is the delay between peak plasma concentrations and peak CNS effects. This is quantified by the equilibration half-life (t1/2keo), which reflects the time it takes for the drug concentration in the "effect compartment" (i.e., the CNS) to equilibrate with the plasma.

| Effect (Parameter) | Equilibration Half-Life (t1/2keo) | Classification | Reference(s) |

| Heart Rate | 17 minutes | Peripheral | [2][14] |

| Saccadic Eye Movements | 1 - 1.5 hours | Central | [2][14] |

| Adaptive Tracking | 1 - 1.5 hours | Central | [2][14] |

| Body Sway | 2.5 - 3.5 hours | Central | [2][14] |

| Smooth Pursuit Eye Movements | 2.5 - 3.5 hours | Central | [2][14] |

| Pupil Size | > 8 hours | Peripheral/Central | [2][14] |

| Finger Tapping | > 8 hours | Central | [2][14] |

The significantly longer t1/2keo for central effects compared to the peripheral effect on heart rate highlights the delay in scopolamine's CNS impact, possibly due to blood-brain barrier transit and downstream signaling events.[2]

Experimental Protocols

Animal Models of Cognitive Impairment

Scopolamine is widely used to induce a reversible model of cognitive impairment in rodents, mimicking cholinergic deficits seen in dementia.[5][6]

-

Objective: To evaluate the neuroprotective or cognitive-enhancing effects of novel therapeutic compounds.

-

Subjects: Typically male Wistar rats or C57BL/6J mice.[5][19][20]

-

Scopolamine Administration: A dose of 1 mg/kg is commonly administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.[5][21] Doses can range from 0.05 to 30 mg/kg depending on the specific memory process being investigated.[19]

-

Behavioral Assays:

-

Morris Water Maze (MWM): Assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. Scopolamine-treated animals typically show increased escape latency (time to find the platform).[22][23]

-

Y-Maze Test: Evaluates spatial working memory based on the natural tendency of rodents to explore novel arms of a maze. Scopolamine reduces the percentage of spontaneous alternations.[21][22]

-

Passive Avoidance Test (PAT): Measures fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. Scopolamine induces amnesia, causing animals to re-enter the dark compartment more quickly.[22]

-

-

Endpoint Analysis: Following behavioral testing, brain tissue (particularly the hippocampus and cortex) is often collected for biochemical analysis, such as measuring acetylcholinesterase (AChE) activity or levels of neurotrophic factors like BDNF.[21][22]

Human Volunteer Studies for CNS Effects

These studies are crucial for understanding the concentration-effect relationship of scopolamine on human cognition and physiology.

-

Objective: To characterize the pharmacokinetic-pharmacodynamic relationships of scopolamine's central and peripheral effects.

-

Subjects: Healthy adult volunteers.

-

Study Design: Typically a double-blind, placebo-controlled, crossover design, where each subject receives both scopolamine and a placebo on separate occasions.[2][12]

-

Drug Administration: A common paradigm involves a 0.5 mg intravenous (i.v.) infusion over a short period (e.g., 15 minutes).[2][14] Intramuscular (i.m.) and subcutaneous (s.c.) routes are also used.[12][13]

-

Pharmacokinetic Sampling: Blood samples are collected at frequent intervals (e.g., pre-dose and up to 8.5 hours post-dose) to determine the plasma concentration of scopolamine over time.[2]

-

Pharmacodynamic Assessments: A battery of tests is administered repeatedly to measure various CNS and PNS functions:

-

Neuropsychological Tests: Word recall lists, reaction time tasks, and memory scanning tasks to assess memory and attention.[12][13][15]

-

Quantitative Electroencephalography (qEEG): Measures changes in brain electrical activity. Scopolamine typically causes a decrease in alpha wave power and an increase in delta power.[7][13]

-

Physiological Measures: Heart rate, pupil diameter (pupillometry), and salivary flow are measured to quantify peripheral effects.[2][17]

-

-

Data Analysis: Non-linear mixed-effect modeling is used to establish the PK-PD relationships and calculate parameters like t1/2keo.[2]

Visualizations: Pathways and Processes

Diagram 1: Scopolamine's Mechanism of Action

References

- 1. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 2. Pharmacokinetic–pharmacodynamic relationships of central nervous system effects of scopolamine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.unnes.ac.id [journal.unnes.ac.id]

- 4. Scopolamine - Wikipedia [en.wikipedia.org]

- 5. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of scopolamine on matching to sample paradigm and related tests in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of scopolamine (0.25-0.75 mg i.m.) on the quantitative EEG and the neuropsychological status of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of low dose transdermal scopolamine on heart rate variability in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of transdermal scopolamine on salivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Post-training scopolamine treatment induced maladaptive behavior in open field habituation task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. njppp.com [njppp.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

A Technical Guide to Foundational Studies on Scopolamine-Induced Amnesia

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational studies on scopolamine-induced amnesia, a cornerstone model in memory research and the development of nootropic and anti-dementia therapeutics. This document details the core molecular mechanisms, standardized experimental protocols, and key quantitative findings to facilitate reproducible and advanced research in the field.

Core Molecular Mechanisms of Scopolamine-Induced Amnesia

Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, induces a state of temporary amnesia that mimics certain cognitive deficits observed in neurodegenerative diseases like Alzheimer's disease.[1] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which are densely expressed in brain regions critical for memory formation, such as the hippocampus and cortex.[2] This blockade disrupts downstream signaling cascades essential for synaptic plasticity, learning, and memory.

The amnesic effects of scopolamine are not solely attributed to cholinergic antagonism but also involve the modulation of several other neurotransmitter systems and intracellular signaling pathways:

-

Cholinergic System: By blocking mAChRs, scopolamine inhibits the postsynaptic effects of acetylcholine, a neurotransmitter crucial for cognitive processes.[3] This disruption is a foundational aspect of the "cholinergic hypothesis" of memory dysfunction.[4]

-

Glutamatergic System: Scopolamine has been shown to indirectly affect the glutamatergic system, which is critical for long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Oxidative Stress: A growing body of evidence indicates that scopolamine administration induces oxidative stress in the brain, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation, and a decrease in endogenous antioxidant enzymes.[5][6]

-

Signaling Pathways: Key signaling pathways are downregulated following scopolamine administration, including the cAMP response element-binding protein (CREB) pathway, which is vital for the transcription of memory-related genes, and the PI3K/Akt/Nrf2 pathway, a critical regulator of the cellular antioxidant response.[4][5]

Key Signaling Pathways

The following diagrams illustrate the pivotal signaling pathways disrupted by scopolamine, leading to memory impairment.

dot graph Scopolamine_Cholinergic_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, fontname="Arial", fontsize=12, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, arrowsize=0.7];

// Node Definitions Scopolamine [label="Scopolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mAChR [label="Muscarinic Acetylcholine\nReceptors (mAChRs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3_DAG [label="IP3 & DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; CREB [label="CREB Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Memory-Related\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Plasticity [label="Synaptic Plasticity &\nMemory Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scopolamine -> mAChR [label=" Blocks", color="#EA4335", fontcolor="#EA4335", dir=forward, style=bold]; mAChR -> Gq [label=" Activates", color="#4285F4", fontcolor="#4285F4"]; Gq -> PLC [color="#4285F4", fontcolor="#4285F4"]; PLC -> IP3_DAG [color="#4285F4", fontcolor="#4285F4"]; IP3_DAG -> PKC [color="#4285F4", fontcolor="#4285F4"]; PKC -> ERK [color="#4285F4", fontcolor="#4285F4"]; ERK -> CREB [color="#4285F4", fontcolor="#4285F4"]; CREB -> Gene_Expression [color="#4285F4", fontcolor="#4285F4"]; Gene_Expression -> Synaptic_Plasticity [color="#4285F4", fontcolor="#4285F4"];

// Invisible edges for alignment edge [style=invis]; Scopolamine -> Gq -> PLC -> IP3_DAG -> PKC -> ERK -> CREB -> Gene_Expression -> Synaptic_Plasticity; }

// Node Definitions Scopolamine [label="Scopolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, SOD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage &\nCognitive Impairment", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scopolamine -> PI3K [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", dir=forward, style=bold]; PI3K -> Akt [label=" Activates", color="#4285F4", fontcolor="#4285F4"]; Akt -> Keap1 [label=" Inhibits", color="#EA4335", fontcolor="#EA4335", dir=forward, style=bold]; Keap1 -> Nrf2 [label=" Sequesters &\n Degrades", color="#EA4335", fontcolor="#EA4335", dir=forward, style=bold]; Nrf2 -> ARE [label=" Translocates to nucleus &\n Binds", color="#4285F4", fontcolor="#4285F4"]; ARE -> Antioxidant_Enzymes [label=" Upregulates", color="#4285F4", fontcolor="#4285F4"]; Antioxidant_Enzymes -> Oxidative_Stress [label=" Reduces", color="#34A853", fontcolor="#34A853", dir=forward, style=bold]; Oxidative_Stress -> Neuronal_Damage [color="#EA4335", fontcolor="#EA4335"];

// Invisible edges for alignment edge [style=invis]; Scopolamine -> Akt -> Nrf2 -> Antioxidant_Enzymes -> Neuronal_Damage; }

Experimental Protocols

Standardized protocols are critical for the reliable induction and assessment of scopolamine-induced amnesia. The following sections detail the methodologies for commonly employed behavioral assays.

General Experimental Workflow

The diagram below outlines a typical workflow for a study investigating scopolamine-induced amnesia and the potential therapeutic effects of a test compound.

// Edges Acclimatization -> Habituation [color="#5F6368"]; Habituation -> Treatment [color="#5F6368"]; Treatment -> Scopolamine [color="#5F6368"]; Scopolamine -> Training [color="#5F6368"]; Training -> Retention [color="#5F6368"]; Retention -> Tissue_Collection [color="#5F6368"]; Tissue_Collection -> Analysis [color="#5F6368"]; }

Y-Maze Test

The Y-maze test is used to assess spatial working memory by measuring spontaneous alternation behavior.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the animal at the center of the maze and allow it to freely explore all three arms for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into three different arms.

-

-

Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. Scopolamine-treated animals typically exhibit a lower percentage of spontaneous alternation.

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the animal to explore the empty arena.

-

Training (Familiarization) Phase: Place the animal in the arena with two identical objects and record the time spent exploring each object for a set duration (e.g., 5-10 minutes).

-

Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and novel objects.

-

-

Data Analysis: A discrimination index is calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) * 100. Scopolamine-treated animals typically show a lower discrimination index, indicating impaired recognition memory.[7]

Morris Water Maze (MWM) Test

The MWM test is a widely used task to assess hippocampal-dependent spatial learning and memory.[8]

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase (Training): The animal is placed in the pool from different starting positions and must find the hidden platform. The latency to find the platform is recorded over several days of training.

-

Probe Trial (Retention Test): The platform is removed, and the animal is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.

-

-

Data Analysis: Scopolamine-treated animals typically show longer escape latencies during the acquisition phase and spend less time in the target quadrant during the probe trial.[9]

Passive Avoidance Test

This test assesses fear-motivated long-term memory.

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

-

Procedure:

-

Training (Acquisition) Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Retention Trial: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured.

-

-

Data Analysis: A shorter step-through latency in the retention trial for scopolamine-treated animals indicates impaired memory of the aversive stimulus.[7]

Quantitative Data Summary

The following tables summarize quantitative data from foundational and recent studies on scopolamine-induced amnesia, providing a comparative overview of the model's effects across different behavioral and biochemical paradigms.

Table 1: Effects of Scopolamine on Behavioral Tests in Rodents

| Behavioral Test | Animal Model | Scopolamine Dose (i.p.) | Key Findings | Reference(s) |

| Y-Maze | Mice | 1 mg/kg | Significant decrease in spontaneous alternation. | [4][10] |

| Rats | 1 mg/kg | Impaired spontaneous alternation behavior. | [3] | |

| Novel Object Recognition | Mice | 1 mg/kg | Reduced discrimination index. | [7] |

| Morris Water Maze | Mice | 3 mg/kg | Increased escape latency. | [9][11] |

| Rats | 1 mg/kg | Longer escape latencies and less time in the target quadrant. | [5] | |

| Passive Avoidance | Mice | 0.3-3.0 mg/kg | Strong amnesia (reduced step-through latency). | [7] |

Table 2: Biochemical Alterations Induced by Scopolamine in Rodent Brain

| Biochemical Marker | Brain Region | Animal Model | Scopolamine Dose (i.p.) | Change | Reference(s) |

| Acetylcholinesterase (AChE) Activity | Hippocampus, Cortex | Mice | 1 mg/kg | Increased | [12] |

| Malondialdehyde (MDA) | Brain | Mice | 1.5 mg/kg | Increased | [6] |

| CREB mRNA Expression | Hippocampus | Mice | Not specified | Decreased (0.14±0.07 vs. 1.65±0.32 in control) | [13] |

| p-CREB Expression | Hippocampus, Cortex | Mice | Not specified | Decreased | [12] |

| BDNF Expression | Hippocampus, Cortex | Mice | Not specified | Decreased | [12] |

| Nrf2 Protein Expression | Brain | Mice | Not specified | Decreased | [5] |

| HO-1 Protein Expression | Brain | Mice | Not specified | Decreased | [5] |

This guide serves as a foundational resource for researchers engaged in the study of memory and the development of novel cognitive enhancers. The provided protocols and data offer a standardized framework for investigating the mechanisms of memory impairment and evaluating the efficacy of potential therapeutic interventions.

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Muscarinic Acetylcholine Receptors-Mediated Activation of PKC Restores the Hippocampal Immediate Early Gene Expression and CREB Phosphorylation in Scopolamine-Induced Amnesic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Re Regulates Oxidative Stress through the PI3K/Akt/Nrf2 Signaling Pathway in Mice with Scopolamine-Induced Memory Impairments | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scantox.com [scantox.com]

- 12. AD−1 Small Molecule Improves Learning and Memory Function in Scopolamine-Induced Amnesic Mice Model through Regulation of CREB/BDNF and NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Scopolamine-Induced Amnesia in Mice: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a widely utilized pharmacological tool to induce transient amnesia in preclinical animal models, particularly in mice. This model is instrumental in the study of memory processes and the screening of potential therapeutic agents for cognitive disorders such as Alzheimer's disease. By blocking cholinergic neurotransmission, scopolamine disrupts memory acquisition, consolidation, and retrieval, thereby mimicking certain cognitive deficits observed in neurodegenerative diseases.[1][2][3] This document provides detailed protocols for inducing amnesia with scopolamine and assessing the cognitive deficits using a battery of well-established behavioral assays.

Core Principles and Considerations

The protocol's success hinges on the precise administration of scopolamine and the rigorous implementation of behavioral tests. Key considerations include:

-

Animal Strain: Different mouse strains can exhibit varying sensitivities to scopolamine and performance in behavioral tasks. Commonly used strains include C57BL/6 and BALB/c.

-

Dosage and Administration: The most common route of administration is intraperitoneal (i.p.) injection. Doses typically range from 0.4 mg/kg to 3 mg/kg.[4][5][6] The optimal dose should be determined empirically for the specific mouse strain and behavioral assay.

-

Timing: Scopolamine is typically administered 30 minutes prior to the commencement of behavioral testing to ensure peak pharmacological effect coincides with the task.[4]

-

Control Groups: A vehicle-treated control group (e.g., saline) is essential to differentiate the effects of scopolamine from other experimental variables. A positive control group treated with a known nootropic agent can also be included to validate the model.

-

Habituation: Proper habituation of the animals to the experimental environment and handling is crucial to minimize stress-induced behavioral alterations.

Quantitative Data Summary

The following tables summarize typical quantitative parameters and expected outcomes in scopolamine-induced amnesia models.

Table 1: Scopolamine Administration Parameters

| Parameter | Typical Value/Range | Notes |

| Drug | Scopolamine Hydrobromide | Commonly used salt form. |

| Vehicle | 0.9% Saline | Sterile and physiological. |

| Dosage | 0.4 - 3 mg/kg | Dose-dependent effects on memory.[4][5][6] |

| Route of Administration | Intraperitoneal (i.p.) | Provides rapid systemic absorption. |

| Injection Volume | 5 - 10 ml/kg | Adjusted based on body weight. |

| Timing of Injection | 30 minutes pre-test | To coincide with peak brain concentration.[4] |

Table 2: Expected Outcomes in Behavioral Assays

| Behavioral Assay | Key Parameter | Expected Outcome in Scopolamine-Treated Mice |

| Morris Water Maze | Escape Latency | Increased time to find the hidden platform. |

| Time in Target Quadrant | Decreased time spent in the quadrant where the platform was located. | |

| Passive Avoidance Test | Step-through Latency | Decreased latency to enter the dark compartment. |

| Y-Maze | Spontaneous Alternation | Reduced percentage of spontaneous alternations. |

| Novel Object Recognition | Discrimination Index | Reduced preference for the novel object. |

| Elevated Plus Maze | Transfer Latency | Increased time to move from the open to the enclosed arm.[7] |

Table 3: Biochemical Alterations

| Biomarker | Brain Region | Expected Change with Scopolamine |

| Acetylcholinesterase (AChE) Activity | Hippocampus, Cortex | Increased activity. |

| Malondialdehyde (MDA) Levels | Hippocampus, Cortex | Increased levels (indicative of oxidative stress). |

| Phosphorylated CREB (p-CREB) | Hippocampus | Decreased levels. |

| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Decreased levels. |

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test to assess spatial learning and memory.

Apparatus:

-

A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

Water temperature maintained at 21-25°C.

-

A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.

-

Visual cues placed around the room, visible from the pool.

Procedure:

-

Habituation: Allow mice to swim freely in the pool without the platform for 60 seconds, one day before the training begins.

-

Scopolamine Administration: Inject scopolamine (e.g., 1 mg/kg, i.p.) or vehicle 30 minutes before the first training trial each day.

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform within the allotted time, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and the swim path using a video tracking system.

-

-

Probe Trial (24 hours after the last training day):

-

Remove the platform from the pool.

-

Place the mouse in the pool at a novel start position.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Data Analysis:

-

Acquisition: Analyze the escape latency across training days. Scopolamine-treated mice are expected to show longer escape latencies compared to controls.

-

Probe Trial: Analyze the percentage of time spent in the target quadrant. Scopolamine-treated mice are expected to spend significantly less time in the target quadrant.

Passive Avoidance Test

This test assesses fear-motivated memory.

Apparatus:

-

A two-compartment box with a light and a dark chamber, connected by a guillotine door.

-

The floor of the dark chamber is equipped with a grid capable of delivering a mild electric foot shock.

Procedure:

-

Training (Acquisition):

-

Place the mouse in the light compartment and allow it to acclimatize for a short period (e.g., 60 seconds).

-

Open the guillotine door.

-

When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).

-

The latency to enter the dark compartment is recorded.

-

-

Scopolamine Administration: Inject scopolamine or vehicle 30 minutes before the retention test.

-

Retention Test (24 hours after training):

-

Place the mouse back into the light compartment.

-

Open the guillotine door.

-

Record the step-through latency (the time it takes for the mouse to enter the dark compartment) for a maximum of 300 seconds.

-

Data Analysis:

-

A shorter step-through latency in the retention test compared to the training trial indicates memory impairment. Scopolamine-treated mice are expected to have significantly shorter latencies.

Y-Maze Spontaneous Alternation

This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

Apparatus:

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120-degree angles from each other.

Procedure:

-

Scopolamine Administration: Inject scopolamine or vehicle 30 minutes before the test.

-

Test:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for 5-8 minutes.

-

Record the sequence of arm entries using a video camera. An arm entry is counted when all four paws are within the arm.

-

Data Analysis:

-